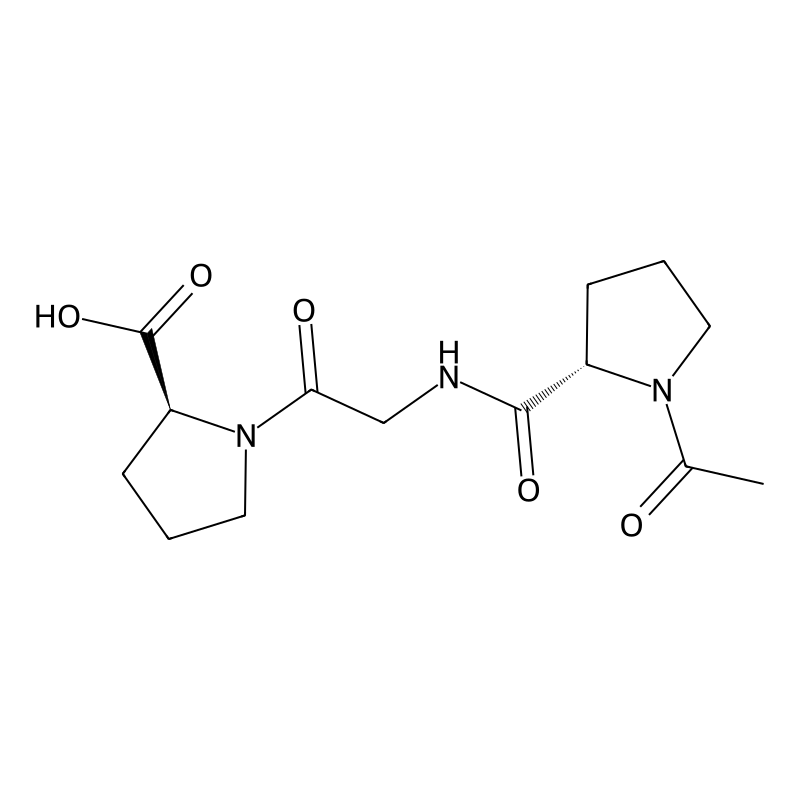Ac-Pro-Gly-Pro-OH

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Endogenous Degradation Product of Collagen
Ac-Pro-Gly-Pro-OH is a byproduct generated during the natural breakdown of collagen, a major structural protein found in the extracellular matrix []. This suggests a potential role for Ac-Pro-Gly-Pro-OH in various physiological processes related to tissue remodeling and repair.
CXCR2 Agonist
Research indicates that Ac-Pro-Gly-Pro-OH can activate a specific cell receptor called CXCR2 []. CXCR2 plays a crucial role in the immune system's response to inflammation and infection. By activating CXCR2, Ac-Pro-Gly-Pro-OH might influence immune cell behavior.
Anti-inflammatory and Immunomodulatory Effects
Studies suggest that Ac-Pro-Gly-Pro-OH exhibits anti-inflammatory properties. It might help reduce lung inflammation and immune cell death (apoptosis) in the lungs []. Additionally, it appears to promote the production of specific cytokines (IFN-γ and IL-12) that are crucial for a well-coordinated immune response against infections, while inhibiting the production of pro-inflammatory cytokines that can worsen tissue damage [].
Potential for Sepsis Research
Sepsis is a life-threatening condition characterized by a dysregulated inflammatory response to infection. The immunomodulatory effects of Ac-Pro-Gly-Pro-OH, particularly its ability to promote a more balanced immune response, make it a potential candidate for research into novel sepsis treatments [].
Acetyl-Proline-Glycine-Proline-Hydroxyl (Ac-Pro-Gly-Pro-OH) is a synthetic peptide composed of four amino acids: acetylated proline, glycine, proline, and a hydroxyl group. Its chemical formula is C₁₄H₂₁N₃O₅, and it has gained attention for its role as an agonist of the C-X-C chemokine receptor type 2 (CXCR2). This compound exhibits significant biological properties, particularly in modulating immune responses and inflammation.
GPRP has been shown to act as a CXCR2 agonist []. CXCR2 is a receptor protein on immune cells involved in inflammation. By activating CXCR2, GPRP appears to influence the immune response in several ways:
- Antibacterial activity: GPRP may stimulate the production of reactive oxygen species, which can kill bacteria [].
- Reduced lung inflammation: GPRP might inhibit the infiltration of immune cells into the lungs, thereby lessening inflammation [].
- Modulation of cytokine production: GPRP seems to promote the production of type 1 cytokines (IFN-γ and IL-12) that activate the immune system and inhibit the production of pro-inflammatory cytokines [].
These findings suggest GPRP has potential as a therapeutic agent for conditions involving excessive inflammation and sepsis, a life-threatening condition caused by a dysregulated immune response to infection [].
- Oxidation: This reaction can alter functional groups within the peptide, potentially affecting its activity. Common oxidizing agents include hydrogen peroxide.
- Reduction: Reduction reactions can modify disulfide bonds, influencing the peptide's stability and function. Reducing agents such as dithiothreitol are often used.
- Substitution: This process allows for the introduction of different functional groups to enhance the peptide's properties. Various reagents can be employed depending on the desired outcome.
The major products formed during these reactions depend on the specific conditions and reagents used, leading to variations in biological activity.
The synthesis of Ac-Pro-Gly-Pro-OH typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. The process includes:
- Sequential Addition: Protected amino acids are added one at a time to a growing peptide chain anchored to a solid resin.
- Acetylation: The N-terminus is acetylated using acetic anhydride to enhance stability.
- Deprotection and Cleavage: After synthesis, protective groups are removed, and the peptide is cleaved from the resin.
- Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product.
Industrial production often utilizes automated peptide synthesizers for efficiency and high yield.
Ac-Pro-Gly-Pro-OH has several applications in scientific research and potential therapeutic areas:
- Research Tool: It serves as a model compound for studying CXCR2 signaling pathways and neutrophil recruitment mechanisms.
- Therapeutic Potential: Due to its anti-inflammatory properties, it may be explored for treating conditions like asthma or chronic obstructive pulmonary disease (COPD).
Research indicates that Ac-Pro-Gly-Pro-OH interacts specifically with the CXCR2 receptor, influencing various downstream signaling pathways related to immune responses. Its unique structure allows it to bind effectively to this receptor, facilitating its agonistic action. Further studies are needed to fully elucidate its interaction dynamics and potential as a therapeutic agent.
Several compounds share structural similarities with Ac-Pro-Gly-Pro-OH, including:
- Pro-Gly-Pro-OH: A non-acetylated version that also acts as a CXCR2 agonist but may exhibit different biological activities due to the lack of acetylation.
- Ac-Pro-Gly-Pro-Amide: An amide-modified variant that may have different stability and activity profiles compared to Ac-Pro-Gly-Pro-OH.
Uniqueness
Ac-Pro-Gly-Pro-OH's acetylation enhances its stability and biological activity compared to non-acetylated versions. This modification allows it to exhibit stronger bactericidal and anti-inflammatory effects, making it particularly valuable in research and potential therapeutic applications .








